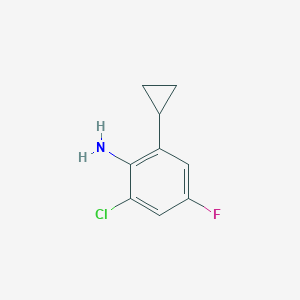

2-Chloro--6-cyclopropyl-4-fluoroaniline

Description

Contextualization within Contemporary Organic Synthesis Research

In modern organic synthesis, there is a pronounced emphasis on the development of efficient and modular strategies for the construction of polysubstituted aromatic compounds. acs.orgacs.org These structures form the backbone of a vast array of functional molecules, including pharmaceuticals, agrochemicals, and materials. Polysubstituted anilines, in particular, are highly sought-after intermediates due to the versatile reactivity of the amino group, which allows for a wide range of chemical transformations.

The strategic placement of multiple, distinct functional groups on an aniline (B41778) ring, such as in 2-Chloro-6-cyclopropyl-4-fluoroaniline, provides chemists with a powerful tool for molecular design. Each substituent—the chloro group, the cyclopropyl (B3062369) moiety, and the fluorine atom—imparts specific properties and offers unique handles for subsequent chemical reactions. This multi-functionality is a key aspect of contemporary synthesis, enabling the rapid assembly of complex molecular diversity from a common scaffold. The development of synthetic routes to such precisely substituted building blocks is a testament to the advancing capabilities of organic chemistry to create tailored molecules for specific applications.

Significance in Specialized Chemical Building Block Development

The value of 2-Chloro-6-cyclopropyl-4-fluoroaniline as a specialized chemical building block is derived from the synergistic effects of its constituent functional groups, particularly the fluorine atom and the cyclopropyl ring, which are highly prized in medicinal chemistry.

The incorporation of fluorine into drug candidates is a widely used strategy to enhance a range of pharmacokinetic and physicochemical properties. researchgate.netnumberanalytics.com Fluorine's high electronegativity can improve metabolic stability by blocking sites susceptible to oxidative metabolism, and it can also modulate the acidity (pKa) of nearby functional groups, which can in turn increase bioavailability. nih.gov Furthermore, the presence of fluorine can lead to stronger binding interactions with target proteins. researchgate.netnih.gov

The cyclopropyl group is another "privileged" motif in drug discovery. acs.orgnih.gov Its rigid, three-dimensional structure can help to lock a molecule into a bioactive conformation, leading to enhanced potency and selectivity. acs.orghyphadiscovery.com The strained C-C bonds of the cyclopropyl ring also lend it unique electronic properties. nih.gov Like fluorine, the cyclopropyl group can increase metabolic stability and improve a compound's pharmacological profile. acs.orghyphadiscovery.com The U.S. Food and Drug Administration approved 18 new drugs containing a cyclopropyl motif between 2012 and 2018, underscoring its importance. thieme-connect.com

Thus, 2-Chloro-6-cyclopropyl-4-fluoroaniline is not merely a trifunctionalized aniline; it is a carefully designed building block that combines the advantageous properties of both fluorine and a cyclopropyl group. This makes it an exceptionally valuable starting material for the synthesis of new therapeutic agents.

Overview of Current Academic Research Frontiers

Current research involving 2-Chloro-6-cyclopropyl-4-fluoroaniline appears to be centered on its application in the synthesis of novel heterocyclic compounds with potential biological activity. A significant frontier is the development of new antibacterial agents, a critical area of research given the rise of antibiotic-resistant bacteria.

Specifically, 2-Chloro-6-cyclopropyl-4-fluoroaniline has been utilized as a key intermediate in the synthesis of a 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure. nih.govnih.gov This bicyclic system is a scaffold for a new class of fluoroquinolone-like antibacterial agents. nih.gov Fluoroquinolones are a major class of antibiotics that typically target bacterial DNA gyrase and topoisomerase IV. nih.gov The research in this area aims to create novel analogs with improved efficacy and the ability to overcome existing resistance mechanisms. nih.gov

The synthesis of this complex pyridopyrimidine system from 2-Chloro-6-cyclopropyl-4-fluoroaniline highlights the compound's role in advancing the frontiers of medicinal chemistry. The research demonstrates how this building block can be elaborated into more complex, biologically active molecules. Future research will likely continue to explore the use of 2-Chloro-6-cyclopropyl-4-fluoroaniline in creating diverse molecular scaffolds for various therapeutic targets, leveraging the unique combination of its functional groups.

Interactive Data Table: Physicochemical Properties of 2-Chloro-6-cyclopropyl-4-fluoroaniline

| Property | Value |

| CAS Number | 1449008-07-4 |

| Molecular Formula | C9H9ClFN |

| Molecular Weight | 185.63 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-cyclopropyl-4-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-8-4-6(11)3-7(9(8)12)5-1-2-5/h3-5H,1-2,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWOAFRELBPCPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=CC(=C2)F)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Novel Route Development for 2 Chloro 6 Cyclopropyl 4 Fluoroaniline

Regiospecific and Stereoselective Synthesis Approaches

The arrangement of substituents on the aromatic ring of 2-Chloro-6-cyclopropyl-4-fluoroaniline demands a high degree of regiocontrol. The following sections discuss advanced synthetic strategies that can be employed to achieve the desired substitution pattern.

Electrophilic aromatic halogenation is a fundamental transformation in organic synthesis. However, the high reactivity of the aniline (B41778) amino group, a potent activating group, can lead to multiple halogenations and a lack of regioselectivity. researchgate.netnih.govnih.gov To achieve selective chlorination at the C2 position of a substituted aniline precursor, catalytic methods are often preferred over stoichiometric reagents.

Modern approaches to the regioselective halogenation of electron-rich aromatic compounds, such as anilines, have focused on the use of N-halosuccinimides (NCS for chlorination, NBS for bromination) with various catalysts. While direct chlorination of an unprotected aniline can be challenging, the use of a protecting group on the amine can modulate its directing effect and steric hindrance, thereby guiding the regioselectivity of the halogenation. researchgate.net For instance, acetylation of the amino group to form an anilide can favor para-substitution and prevent over-halogenation. researchgate.netnih.gov

In the context of synthesizing 2-Chloro-6-cyclopropyl-4-fluoroaniline, a potential strategy would involve the catalytic chlorination of a pre-functionalized aniline, such as 2-cyclopropyl-4-fluoroaniline. The directing effects of the existing fluoro and cyclopropyl (B3062369) groups, in concert with the amino group (or a protected form), would need to be carefully considered to achieve the desired C2 chlorination.

Directed Ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. researchgate.netgoogle.com This method relies on a directing metalation group (DMG) that complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.netgoogle.com The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regiocontrol.

For the synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline, a DoM strategy could be envisioned starting from a precursor like N-protected 4-fluoro-2-cyclopropylaniline. The protected amino group would act as the DMG, directing lithiation to the C6 position. Subsequent quenching of the aryllithium intermediate with a chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane, would introduce the chloro substituent at the desired position. The fluorine atom can also act as a directing group in ortho-metalation, potentially reinforcing the directing effect of the protected amino group. google.com

The choice of the protecting group for the aniline is crucial for the success of a DoM strategy. Bulky protecting groups can enhance the regioselectivity by sterically hindering other positions and can also prevent undesired side reactions.

The introduction of the cyclopropyl group is a key step in the synthesis of the target molecule. Transition metal-catalyzed cross-coupling reactions are a modern and efficient method for forming carbon-carbon bonds, including the attachment of a cyclopropyl ring to an aromatic system. nih.gov

A plausible strategy for the synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline involves the palladium-catalyzed cross-coupling of a dihaloaniline precursor, such as 2,6-dichloro-4-fluoroaniline, with a cyclopropylating agent. Cyclopropylboronic acid or its esters are commonly used reagents in Suzuki-Miyaura coupling reactions for this purpose. The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in such transformations. Bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands, have been shown to be highly effective in promoting challenging cross-coupling reactions. nih.gov

Alternatively, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for the formation of aryl-cyclopropyl bonds. nih.govchemicalbook.com While traditionally requiring harsh conditions, modern modifications of the Ullmann reaction with soluble copper catalysts and ligands allow for milder reaction conditions.

The following table outlines a hypothetical palladium-catalyzed cyclopropanation of 2,6-dichloro-4-fluoroaniline.

Hypothetical Cyclopropanation of 2,6-dichloro-4-fluoroaniline

| Reactant | Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2,6-dichloro-4-fluoroaniline | Cyclopropylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 100 | 75-85 (estimated) |

This data is hypothetical and based on analogous transformations reported in the literature.

Precursor Chemistry and Starting Material Optimization

The selection of an appropriate starting material and the optimization of the synthetic route to key precursors are critical for the efficient and cost-effective production of 2-Chloro-6-cyclopropyl-4-fluoroaniline.

A logical approach to the synthesis of the target molecule is to start from a commercially available aniline derivative and introduce the required substituents in a stepwise manner. A particularly relevant precursor is 2-chloro-6-fluoroaniline (B1301955), which already contains two of the four required substituents in the correct positions. A patented method for the synthesis of this intermediate starts from o-fluoroaniline. google.comwikipedia.org

This synthesis involves a three-step process:

Bromination: The para-position of o-fluoroaniline is first protected by bromination with N-bromosuccinimide (NBS) to yield 4-bromo-2-fluoroaniline. This step prevents chlorination at the highly reactive para-position in the subsequent step.

Chlorination: The intermediate is then chlorinated at the C6 position (ortho to the amino group) using N-chlorosuccinimide (NCS) to give 4-bromo-2-chloro-6-fluoroaniline.

Debromination: The bromo-protecting group is subsequently removed via catalytic hydrogenation to afford the desired 2-chloro-6-fluoroaniline.

The following table summarizes the reaction conditions and yields for the synthesis of 2-chloro-6-fluoroaniline from o-fluoroaniline as described in patent CN105646233A. google.comwikipedia.org

Synthesis of 2-chloro-6-fluoroaniline from o-fluoroaniline

| Step | Starting Material | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1. Bromination | o-Fluoroaniline | N-Bromosuccinimide (NBS) | DMF | <10 | ~92 |

| 2. Chlorination | 4-Bromo-2-fluoroaniline | N-Chlorosuccinimide (NCS) | DMF | 60±5 | ~74 |

| 3. Debromination | 4-Bromo-2-chloro-6-fluoroaniline | H2, Pd/C | Ethyl acetate | 50-60 | ~60 |

The synthesis of highly substituted anilines often requires a carefully planned sequence of fluorination and halogenation reactions. The directing effects of the substituents play a crucial role in determining the outcome of each step. In the synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline, the fluorine atom is typically introduced early in the synthesis, often as part of the starting material, such as o-fluoroaniline or 3-chloro-5-fluoroaniline. google.comwikipedia.orgresearchgate.net

The integration of halogenation steps, as demonstrated in the synthesis of 2-chloro-6-fluoroaniline, highlights a common strategy where one halogen is used as a protecting or blocking group while another is introduced at a specific position. googleapis.com The subsequent selective removal of the protecting halogen is a key feature of this approach. This "halogen dance" allows for the construction of complex substitution patterns that would be difficult to achieve through direct, one-pot halogenation.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The efficient synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline on a large scale hinges on the meticulous optimization of reaction conditions. This process aims to maximize the product yield and its purity by systematically adjusting various experimental parameters. Key areas of investigation include the impact of different solvents, the fine-tuning of temperature and pressure, and the crucial role of catalysts and their associated ligands, particularly in sophisticated coupling reactions.

The choice of solvent is a critical factor that can profoundly influence the outcome of a chemical reaction. Solvents affect the solubility of reactants, reaction rates, and can even alter the equilibrium position of a reaction. In the synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline, particularly in key steps like nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, solvent selection is paramount.

The polarity and nature of the solvent can dramatically alter reaction kinetics. For instance, in SNAr reactions involving substituted anilines, a switch in mechanism from a polar SNAr pathway to a single electron transfer (SET) pathway has been observed when changing the solvent composition, such as in methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) mixtures. nih.gov Generally, polar aprotic solvents like toluene, tetrahydrofuran (B95107) (THF), and dioxane are effective for palladium-catalyzed aminations, and the presence of some water can even be beneficial. libretexts.org The following table illustrates how solvent choice can impact the yield in a hypothetical SNAr reaction for forming a substituted aniline.

Table 1: Interactive Data on Solvent Effects on a Hypothetical SNAr Reaction Yield

| Solvent | Dielectric Constant (at 20°C) | Boiling Point (°C) | Hypothetical Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 110.6 | 78 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 85 |

| 1,4-Dioxane | 2.2 | 101 | 82 |

| Dimethylformamide (DMF) | 36.7 | 153 | 90 |

Note: This data is illustrative and represents typical trends in solvent effects for similar reactions.

Temperature and pressure are fundamental parameters that control the rate and selectivity of chemical reactions. In a multi-step synthesis, such as that for 2-Chloro-6-cyclopropyl-4-fluoroaniline, each step will have an optimal temperature and pressure profile.

For instance, a hydrogenation step to reduce a nitro group to an amine is often conducted at elevated temperatures and pressures to ensure a reasonable reaction rate. A patent for the preparation of p-fluoroaniline describes a hydrogenation reaction carried out at temperatures between 60-120°C and pressures of 1.0-4.0 MPa. google.com Another process for preparing para-fluoroanilines mentions reaction temperatures from about 100°C to 230°C and autogenous pressures varying from about 15 to 3000 psia. google.com Conversely, other reactions, such as certain halogenations or lithiation steps, may require low temperatures to control selectivity and prevent side reactions. nih.govgoogle.com A patent detailing the synthesis of 2-chloro-6-fluoroaniline specifies a hydrogenation debromination step at 50-60°C. google.com

Table 2: Illustrative Temperature and Pressure Parameters for Key Synthetic Steps

| Reaction Step | Typical Temperature Range (°C) | Typical Pressure Range | Impact on Reaction |

|---|---|---|---|

| Catalytic Hydrogenation | 60 - 120 | 1.0 - 4.0 MPa | Increases reaction rate for nitro group reduction. google.com |

| Halogenation (e.g., Bromination) | < 10 | Atmospheric | Controls regioselectivity and prevents over-halogenation. google.com |

| Buchwald-Hartwig Amination | 80 - 110 | Atmospheric | Facilitates catalytic cycle and product formation. libretexts.org |

Note: The conditions are illustrative and specific values depend on the exact substrates and catalytic systems used.

Modern synthetic routes to complex molecules like 2-Chloro-6-cyclopropyl-4-fluoroaniline often rely on powerful cross-coupling reactions, such as the Buchwald-Hartwig amination, to form key C-N bonds. organic-chemistry.org The efficiency of these reactions is highly dependent on the palladium catalyst and its associated phosphine ligand. youtube.com

Catalyst loading is a critical factor for industrial-scale synthesis, with lower loadings (around 1-2%) being economically advantageous. libretexts.org The design of the ligand is equally important. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, are known to stabilize the palladium catalyst and facilitate the crucial reductive elimination step, leading to higher reaction efficiency. youtube.comsigmaaldrich.com The choice of ligand can be tailored to the specific substrates to achieve optimal results. For instance, rational ligand design has been guided by kinetic analysis to improve the arylation of hindered primary amines. organic-chemistry.org The development of stable, well-defined palladium precatalysts has further simplified their application in these reactions. sigmaaldrich.com

Table 3: Representative Ligands for Buchwald-Hartwig Amination and Their Features

| Ligand Name | Key Structural Feature | Typical Application | Benefit |

|---|---|---|---|

| XPhos | Bulky di-tert-butylphosphino group on a biphenyl (B1667301) backbone | General and highly active for a wide range of substrates | High reaction rates and yields. sigmaaldrich.com |

| SPhos | Dicyclohexylphosphino group with a methoxy-substituted biphenyl | Effective for sterically demanding couplings | Overcomes steric hindrance. sigmaaldrich.com |

| RuPhos | Dicyclohexylphosphino group with di-iso-propyl-substituted biphenyl | Useful for hindered aryl and heteroaryl substrates | Broad substrate scope. sigmaaldrich.com |

Green Chemistry Principles in Synthesis Scale-Up Research

Atom economy is a fundamental concept in green chemistry that measures how many atoms from the reactants are incorporated into the final desired product. chemrxiv.org Reactions with high atom economy, such as additions and rearrangements, are preferable to substitutions and eliminations, which generate stoichiometric byproducts.

Table 4: Hypothetical Green Chemistry Metrics for Two Synthetic Routes

| Metric | Route A (Classical) | Route B (Optimized) | Green Advantage of Route B |

|---|---|---|---|

| Key Transformations | Protection, Nitration, Reduction, Halogenation, Deprotection | Catalytic C-H Amination, Directed Halogenation | Fewer steps, less waste |

| Theoretical Atom Economy (%) | 35 | 65 | More efficient use of reactant atoms |

| Estimated E-Factor | 40 | 15 | Significantly less waste generated per kg of product |

| Solvent Intensity | High (multiple extractions and purifications) | Moderate (fewer steps, potential for one-pot processes) | Reduced solvent consumption and waste |

Note: This table presents a hypothetical comparison to illustrate the principles of atom economy and E-factor.

A significant focus of green chemistry research is the reduction or elimination of volatile organic solvents (VOCs). One approach is the development of solvent-free, or "neat," reactions. researchgate.net These reactions can be promoted by techniques like mechanical grinding or simply heating the mixture of reactants, leading to a dramatic reduction in waste. nih.gov

Water is considered an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the poor solubility of many organic compounds in water presents a challenge, techniques like using phase-transfer catalysts, surfactants, or performing reactions in superheated water can overcome this limitation. For example, some Buchwald-Hartwig aminations can be performed with just a small amount of water present, which can even be beneficial to the reaction. libretexts.org The development of key synthetic steps that can be conducted in an aqueous medium, such as a catalytic hydrogenation or a coupling reaction using water-soluble catalysts, would represent a major advance in the green synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline. google.com

Renewable Feedstock Integration Studies

The investigation into integrating renewable feedstocks for the synthesis of complex chemical entities like 2-Chloro-6-cyclopropyl-4-fluoroaniline is a burgeoning field of research, driven by the principles of green chemistry and the need for sustainable manufacturing processes. While a direct, end-to-end synthesis of this specific molecule from renewable resources has not been extensively documented in a single, consolidated study, a review of current research in related areas reveals promising potential pathways. These prospective routes are primarily centered around the valorization of biomass, particularly lignin (B12514952) for the aromatic core, and the application of biocatalysis for key transformations.

The aromatic scaffold of 2-Chloro-6-cyclopropyl-4-fluoroaniline represents a key target for renewable sourcing. Lignin, a complex polymer rich in aromatic subunits, stands out as a prime candidate for producing valuable aromatic chemicals. nih.govacs.orgacs.orgrsc.org Research has demonstrated that through various depolymerization techniques, such as oxidative methods, lignin can be broken down into a mixture of monoaromatic compounds. nih.govacs.org For instance, the alkaline aerobic oxidation of lignin extracted from poplar has been shown to yield commercially valuable compounds like vanillin (B372448) and p-hydroxybenzoic acid. nih.govacs.org These compounds, or other similar platform chemicals derived from lignin, could theoretically serve as precursors to the aniline ring system after appropriate functional group interconversions, including amination and halogenation.

The introduction of halogen atoms (chlorine and fluorine) onto the aromatic ring is another critical step where green chemistry principles can be applied. Traditional halogenation methods often involve harsh reagents and can lack regioselectivity. A more sustainable approach involves the use of biocatalysts, specifically flavin-dependent halogenase (FDH) enzymes. rsc.orgnih.govnih.govchemrxiv.org These enzymes are capable of regioselective halogenation of aromatic compounds under mild conditions, utilizing benign inorganic halides. rsc.org Research has shown that FDHs can be engineered to alter their substrate scope and regioselectivity, opening up the possibility of their application in the synthesis of specifically substituted aromatic intermediates required for 2-Chloro-6-cyclopropyl-4-fluoroaniline. rsc.orgnih.gov While the direct enzymatic halogenation of a pre-formed cyclopropyl-aniline derivative has not been reported, the successful halogenation of compounds like anthranilic acid suggests the potential for developing a biocatalytic step for this transformation. rsc.org Furthermore, the biosynthesis of halogenated anilines has been observed in marine microorganisms, indicating that nature has already evolved pathways for such reactions. nih.gov

The cyclopropyl moiety of the target molecule also presents opportunities for renewable integration. While traditional syntheses of cyclopropylamines often rely on petrochemical-based precursors, recent advances in green chemistry are exploring more sustainable routes. rsc.org This includes the potential use of biocatalysts and the synthesis from renewable raw materials, although specific industrial-scale examples directly leading to the 6-cyclopropyl-4-fluoroaniline portion are still under development. rsc.org The synthesis of cyclopropylamines from cyclopropanols, which can potentially be derived from renewable resources, is an area of active research. nih.gov

Microbial engineering also presents a forward-looking strategy for producing aniline and its derivatives from renewable feedstocks like glucose. google.com Engineered microbial organisms with specific aniline pathways have been developed, demonstrating the feasibility of producing the basic aniline structure biologically. google.com Integrating such a bio-based aniline production process with enzymatic halogenation and a renewably-sourced cyclopropyl group represents a long-term, fully integrated vision for the sustainable synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline.

The following table summarizes the yields of valuable aromatic monomers obtained from the oxidative alkaline depolymerization of lignin from a specific source, highlighting the potential of this renewable feedstock.

| Aromatic Monomer | Yield (wt% of lignin) |

| Vanillin | 4.5 |

| Syringaldehyde | 2.5 |

| p-Hydroxybenzoic acid | 1.8 |

| Vanillic acid | 1.2 |

| Syringic acid | 0.8 |

| Data derived from studies on the oxidative depolymerization of poplar lignin. nih.govacs.org |

Despite a comprehensive search for experimental data on the chemical compound 2-Chloro-6-cyclopropyl-4-fluoroaniline, no specific spectroscopic or chromatographic information is publicly available in the searched resources.

Efforts to locate detailed research findings, including data from advanced analytical techniques, for the structural elucidation and purity assessment of 2-Chloro-6-cyclopropyl-4-fluoroaniline were unsuccessful. Consequently, the requested article, which was to be structured around an in-depth analysis of its spectroscopic properties, cannot be generated at this time.

The search included queries for:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, including 1H, 13C, 19F, and 15N NMR data, as well as two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY).

Mass Spectrometry (MS), focusing on high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation pattern analysis.

Infrared (IR) and Raman Spectroscopy for functional group identification and vibrational analysis.

No scholarly articles, entries in spectral databases, or other reliable sources containing this specific experimental data for 2-Chloro-6-cyclopropyl-4-fluoroaniline were found. Therefore, the creation of data tables and a detailed discussion of its spectroscopic and chromatographic characteristics, as outlined in the request, is not possible.

Similarly, a list of all compound names mentioned in the article cannot be provided as no such article could be composed.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a compound's constitution and conformation in the solid state. While specific crystallographic data for 2-Chloro-6-cyclopropyl-4-fluoroaniline is not publicly available, the analysis of a structurally related halogenated aniline (B41778), 4-Bromo-2-chloroaniline, offers valuable insights into the type of structural information that can be obtained. researchgate.net

A single-crystal X-ray diffraction study of a related compound like 4-Bromo-2-chloroaniline would reveal critical structural parameters. researchgate.net These include the crystal system, space group, unit cell dimensions, and the precise coordinates of each atom. This information allows for the calculation of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. For instance, in the crystal structure of 4-Bromo-2-chloroaniline, the molecule is nearly planar. researchgate.net In the case of 2-Chloro-6-cyclopropyl-4-fluoroaniline, X-ray crystallography would definitively establish the relative positions of the chloro, cyclopropyl (B3062369), and fluoro substituents on the aniline ring and the conformation of the cyclopropyl group relative to the aromatic ring.

Furthermore, the analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the macroscopic properties of the solid. In the crystal structure of 4-Bromo-2-chloroaniline, molecules are linked by intermolecular N—H⋯N and weak N—H⋯Br hydrogen bonds, forming sheet-like structures. researchgate.net

Table 1: Illustrative Crystal Data for a Structurally Related Halogenated Aniline (4-Bromo-2-chloroaniline)

| Parameter | Value |

| Chemical Formula | C₆H₅BrClN |

| Formula Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 (4) |

| b (Å) | 15.814 (6) |

| c (Å) | 4.0232 (15) |

| V (ų) | 697.7 (4) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.965 |

| Data obtained for 4-Bromo-2-chloroaniline and is presented for illustrative purposes. researchgate.net |

Advanced Chromatographic Methodologies for Purity and Isomeric Separation

Chromatographic techniques are indispensable for the assessment of chemical purity and the separation of isomers. For a substituted aniline like 2-Chloro-6-cyclopropyl-4-fluoroaniline, both chiral and preparative chromatography play crucial roles.

The presence of a chiral center or axial chirality in a molecule necessitates methods to separate its enantiomers. While 2-Chloro-6-cyclopropyl-4-fluoroaniline itself is not chiral, related synthetic intermediates or derivatives might be. The principles of chiral chromatography are central to resolving such racemic mixtures. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. For the separation of aniline derivatives, crown ether-based CSPs have also been explored. nih.gov The choice of the CSP and the mobile phase is critical for achieving optimal separation. The development of a chiral HPLC method would involve screening various CSPs and mobile phase compositions (typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol) to identify conditions that provide baseline resolution of the enantiomers. The enantiomeric excess (% ee) can then be accurately determined by integrating the peak areas of the two enantiomers.

During the synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline, positional isomers may be formed as impurities. Preparative high-performance liquid chromatography (preparative HPLC) is a powerful technique for isolating these isomers on a larger scale to obtain the pure desired compound.

Unlike analytical HPLC, which focuses on quantification, preparative HPLC aims to purify and collect fractions of the target compound. This is achieved by using larger columns with greater loading capacity and higher flow rates. The development of a preparative HPLC method often starts with optimizing the separation on an analytical scale to achieve sufficient resolution between the peak of the desired isomer and any impurities. chromforum.org This analytical method is then scaled up to the preparative system.

For halogenated aromatic compounds, reversed-phase chromatography is a common approach. chromforum.org A typical system might employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the composition of the mobile phase is changed over time, is often used to effectively separate compounds with different polarities. The collected fractions containing the pure isomer are then evaporated to yield the purified compound.

Reaction Mechanisms and Kinetic Studies of 2 Chloro 6 Cyclopropyl 4 Fluoroaniline Transformations

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) on aryl halides is a significant class of reactions, typically proceeding via an addition-elimination mechanism. pressbooks.pub This pathway involves the initial attack of a nucleophile on the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. researchgate.netnih.govlibretexts.org For an SNAr reaction to be favorable, the aromatic ring must be activated by electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group, as these substituents stabilize the negatively charged intermediate. pressbooks.publibretexts.orgwikipedia.org

In the case of 2-chloro-6-cyclopropyl-4-fluoroaniline, the molecule possesses two potential halogen leaving groups: chloride at C2 and fluoride at C4. The reactivity in an SNAr reaction is heavily influenced by the substituents on the aniline (B41778) ring. The amino group (-NH2) is a strong electron-donating group (EDG) by resonance, which generally deactivates the ring towards nucleophilic attack. Conversely, the halogen atoms (Cl and F) are electron-withdrawing through their inductive effects, which activates the ring for SNAr. latech.edu

The rate and regioselectivity of SNAr reactions are dictated by the electronic properties of the substituents present on the aromatic ring. The substituents on 2-chloro-6-cyclopropyl-4-fluoroaniline have competing effects.

Amino Group (-NH2): This group is strongly electron-donating through resonance (+R effect) and weakly electron-withdrawing inductively (-I effect). The dominant resonance effect increases electron density on the ring, making it less electrophilic and thus less susceptible to nucleophilic attack.

Cyclopropyl (B3062369) Group (-C3H5): The cyclopropyl group is unique. Due to the high p-character of its C-C bonds, it can donate electron density to the aromatic ring, behaving similarly to a weak electron-donating group.

The presence of the strongly deactivating (for SNAr) amino group suggests that harsh reaction conditions would be necessary to effect a substitution. However, the inductive withdrawal of the two halogen atoms provides activation. The outcome of a potential SNAr reaction would depend on which halogen acts as the leaving group. Generally, fluoride is a better leaving group than chloride in SNAr reactions because the C-F bond is more polarized, making the carbon atom more electrophilic and better able to stabilize the initial attack of the nucleophile, which is often the rate-determining step.

Table 1: Influence of Substituents on SNAr Reactivity of 2-Chloro-6-cyclopropyl-4-fluoroaniline

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on SNAr Reactivity |

| Amino (-NH2) | C1 | Weakly Withdrawing | Strongly Donating | Deactivating |

| Chloro (-Cl) | C2 | Strongly Withdrawing | Weakly Donating | Activating |

| Fluoro (-F) | C4 | Strongly Withdrawing | Weakly Donating | Activating |

| Cyclopropyl | C6 | Weakly Donating | N/A | Weakly Deactivating |

The established mechanism for SNAr reactions proceeds through a two-step addition-elimination process, involving the formation of a Meisenheimer complex. researchgate.netnih.govresearchgate.net Kinetic studies are a primary tool for elucidating this mechanism. For many SNAr reactions, the first step, the nucleophilic attack to form the intermediate, is the rate-determining step. researchgate.net

Recent studies, however, have raised questions about the universality of the Meisenheimer complex as a stable intermediate, suggesting that in some cases it may be a transition state, implying a concerted mechanism. researchgate.netacs.orgbris.ac.uk For 2-chloro-6-cyclopropyl-4-fluoroaniline, kinetic isotope effects and computational studies could be employed to distinguish between a stepwise and a concerted pathway. Spectroscopic techniques, such as NMR, could potentially be used to directly observe the anionic Meisenheimer intermediate under specific reaction conditions, providing definitive evidence for a stepwise mechanism.

Electrophilic Aromatic Substitution (EAS) Reactivity and Directing Effects

In contrast to its general deactivation for SNAr, the aniline ring is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating amino group. chemistrytalk.org The substituents on the ring direct the incoming electrophile to specific positions.

Amino Group (-NH2): As a strong activating group, it directs incoming electrophiles to the ortho and para positions. libretexts.org

Cyclopropyl Group: This group is considered weakly activating and an ortho, para-director.

In 2-chloro-6-cyclopropyl-4-fluoroaniline, the C1 position is occupied by the amino group, C2 by chlorine, C4 by fluorine, and C6 by the cyclopropyl group. The available positions for substitution are C3 and C5. The directing effects of the existing substituents must be considered collectively. The powerful amino group strongly directs ortho and para. The positions ortho to the amine are C2 and C6 (both blocked). The position para to the amine is C4 (blocked by fluorine). Therefore, the directing influence of the amino group is not straightforward. We must consider the other groups. The chloro group at C2 directs to its ortho (C3) and para (C5) positions. The fluoro group at C4 directs to its ortho positions (C3 and C5). The cyclopropyl group at C6 directs to its ortho (C5) and para (C3) positions.

All substituents thus reinforce the directing of an incoming electrophile to the C3 and C5 positions. Given the steric hindrance from the adjacent cyclopropyl group at C6, electrophilic attack at the C5 position might be sterically hindered. Therefore, the C3 position is a likely site for electrophilic substitution, though a mixture of products is possible.

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Amino (-NH2) | C1 | Strongly Activating | Ortho, Para |

| Chloro (-Cl) | C2 | Weakly Deactivating | Ortho, Para |

| Fluoro (-F) | C4 | Weakly Deactivating | Ortho, Para |

| Cyclopropyl | C6 | Weakly Activating | Ortho, Para |

Metal-Catalyzed Coupling Reactions Involving Aromatic Amines

Aryl halides are common substrates for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions catalyzed by transition metals, most notably palladium. youtube.comyoutube.com These reactions are fundamental in modern organic synthesis. 2-Chloro-6-cyclopropyl-4-fluoroaniline, possessing a C-Cl bond, is a suitable candidate for such transformations. The C-F bond is generally less reactive in these catalytic cycles.

The chloro-substituent at the C2 position can participate in several key palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions involves three main steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination. youtube.com

Suzuki Coupling: This reaction would involve coupling the aniline with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This would replace the chlorine atom with an aryl, vinyl, or alkyl group.

Heck Reaction: The Heck reaction would couple the aniline with an alkene, replacing the chlorine with a substituted vinyl group. organic-chemistry.org This reaction is known for its excellent stereoselectivity.

Sonogashira Coupling: This reaction forms a C-C bond between the aniline and a terminal alkyne, introducing an alkynyl moiety in place of the chlorine. wikipedia.orglibretexts.orgorganic-chemistry.org It typically employs both palladium and copper co-catalysts.

Buchwald-Hartwig Amination: This reaction would form a C-N bond, replacing the chlorine with a primary or secondary amine. acs.orgorganic-chemistry.org This allows for the synthesis of more complex aniline derivatives.

The presence of the free amino group can sometimes complicate these reactions by coordinating to the palladium catalyst. However, a wide variety of ligands have been developed to overcome this challenge, making these couplings highly versatile for functionalizing anilines. acs.orgnih.gov

Table 3: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

| Suzuki Coupling | R-B(OH)2 | C-C | Biaryl or Alkyl/Vinyl-substituted aniline |

| Heck Reaction | Alkene | C-C | Vinylated aniline |

| Sonogashira Coupling | Terminal Alkyne | C-C | Alkynylated aniline |

| Buchwald-Hartwig Amination | R2NH | C-N | Di- or Tri-substituted aniline derivative |

Computational and Quantum Mechanical Investigations of Reaction Pathways

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. rsc.org These methods can be used to model the potential energy surfaces of the reactions involving 2-chloro-6-cyclopropyl-4-fluoroaniline. nih.gov

For SNAr reactions, computational studies can determine the energies of reactants, transition states, and intermediates (like the Meisenheimer complex), providing insight into reaction barriers and whether the mechanism is stepwise or concerted. mdpi.com Similarly, for EAS, calculations can predict the relative stabilities of the possible arenium ion intermediates, thus corroborating the predictions of regioselectivity based on substituent directing effects.

In the context of palladium-catalyzed reactions, DFT calculations can elucidate the intricate details of the catalytic cycle. They can model the energies of different catalyst species, the barriers for oxidative addition and reductive elimination, and the influence of different ligands on the reaction efficiency. nih.gov Such computational investigations provide a deeper understanding of the factors controlling the reactivity and selectivity of transformations involving 2-chloro-6-cyclopropyl-4-fluoroaniline. researchgate.netresearchgate.net

Transition State Characterization and Energy Barrier Calculations

The reactivity of 2-chloro-6-cyclopropyl-4-fluoroaniline is largely dictated by the nature of the transition states it can form during a chemical reaction. Transition states are high-energy, transient molecular configurations that exist at the peak of the reaction energy profile, representing the energy barrier that must be overcome for reactants to convert into products. The stability of these transition states, and thus the magnitude of the energy barrier (activation energy), is influenced by the electronic and steric properties of the substituents on the aniline ring.

Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling the geometry and energy of these transition states. For a hypothetical electrophilic aromatic substitution reaction on the 2-chloro-6-cyclopropyl-4-fluoroaniline ring, the reaction would likely proceed through a sigma complex (also known as an arenium ion), which is a key intermediate whose stability is reflective of the transition state leading to it.

Table 1: Hypothetical Energy Barriers for Electrophilic Aromatic Substitution on 2-Chloro-6-cyclopropyl-4-fluoroaniline

| Position of Electrophilic Attack | Relative Transition State Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| C3 | 22 - 26 | Destabilization by adjacent chloro and cyclopropyl groups. |

| C5 | 18 - 22 | Moderate stabilization from the para-fluoro and ortho-cyclopropyl groups. |

Note: These values are theoretical estimations based on the known electronic effects of the substituents and are intended for illustrative purposes. Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

For 2-chloro-6-cyclopropyl-4-fluoroaniline, the HOMO is expected to be localized primarily on the aniline nitrogen and the aromatic ring, indicating that these are the most nucleophilic sites. The electron-donating cyclopropyl group will likely increase the energy of the HOMO, making the molecule more reactive towards electrophiles compared to aniline itself. In contrast, the electron-withdrawing chloro and fluoro groups will lower the HOMO energy, counteracting the effect of the cyclopropyl group to some extent.

The LUMO, on the other hand, represents the molecule's ability to accept electrons and is associated with its electrophilicity. The LUMO is expected to be distributed over the aromatic ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chloro and fluoro groups.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline, have shown how halogen substituents influence these frontier orbitals researchgate.net. Based on these analogous systems, a theoretical FMO analysis can be constructed.

Table 2: Theoretical Frontier Molecular Orbital Energies for 2-Chloro-6-cyclopropyl-4-fluoroaniline

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 to -5.5 | Primarily located on the aniline and aromatic ring; dictates nucleophilicity. |

| LUMO | -0.5 to -0.2 | Distributed over the aromatic ring; dictates electrophilicity. |

| HOMO-LUMO Gap | 5.0 to 5.6 | Indicator of chemical reactivity and stability. |

Note: These values are theoretical estimations based on DFT calculations of structurally related aniline derivatives and serve as a predictive model in the absence of direct experimental data.

The FMO analysis suggests that 2-chloro-6-cyclopropyl-4-fluoroaniline would readily participate in reactions with electrophiles at the nitrogen atom or the aromatic ring positions with high HOMO density. The relatively large HOMO-LUMO gap suggests a molecule with reasonable kinetic stability.

Computational Chemistry and Theoretical Modeling of 2 Chloro 6 Cyclopropyl 4 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of many-body systems. For 2-Chloro-6-cyclopropyl-4-fluoroaniline, DFT calculations are pivotal in elucidating its electronic structure and predicting its reactivity. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31+G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 2-Chloro-6-cyclopropyl-4-fluoroaniline, the geometry optimization would reveal key bond lengths, bond angles, and dihedral angles.

The presence of the cyclopropyl (B3062369) and amino groups suggests the possibility of multiple conformers due to rotation around the C-N and C-C single bonds. A conformational analysis would be necessary to identify the global minimum energy conformer and the relative energies of other stable conformers. This analysis helps in understanding the molecule's flexibility and the most probable shapes it will adopt.

Table 1: Hypothetical Optimized Geometrical Parameters of 2-Chloro-6-cyclopropyl-4-fluoroaniline

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.745 | C1-C6-C5 | 119.8 |

| C-F | 1.358 | C2-C1-N | 121.5 |

| C-N | 1.402 | C1-N-H1 | 112.0 |

| C-C (Aromatic) | 1.390 - 1.405 | H1-N-H2 | 115.0 |

| C-C (Cyclopropyl) | 1.505 - 1.515 | C1-C6-C(cyclo) | 122.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

The electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The ESP map is generated by plotting the electrostatic potential on the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. youtube.com

For 2-Chloro-6-cyclopropyl-4-fluoroaniline, the ESP map would likely show a negative potential (red) around the nitrogen atom of the amino group and the fluorine atom due to their high electronegativity. researchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue). This visualization helps in understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Fukui functions are used within the framework of DFT to describe the electron density change when the number of electrons in a system is altered. They are powerful descriptors for predicting the local reactivity of a molecule. The Fukui function helps in identifying the most nucleophilic (electron-donating) and electrophilic (electron-accepting) sites within the molecule.

Based on the analysis of frontier molecular orbitals (HOMO and LUMO), the regions with a high value of the Fukui function for nucleophilic attack (f+) indicate electrophilic sites, while regions with a high value for electrophilic attack (f-) suggest nucleophilic sites. For 2-Chloro-6-cyclopropyl-4-fluoroaniline, the nitrogen atom is expected to be a primary nucleophilic site, while the carbon atoms of the aromatic ring, particularly those influenced by the electron-withdrawing chloro and fluoro groups, could be potential electrophilic sites.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While DFT calculations provide information about static, optimized structures, Molecular Dynamics (MD) simulations offer a dynamic perspective of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the conformational landscape and flexibility of 2-Chloro-6-cyclopropyl-4-fluoroaniline.

By simulating the molecule in a solvent, such as water or an organic solvent, at a specific temperature and pressure, one can observe the rotations around single bonds and the puckering of the cyclopropyl ring. This exploration of the conformational space is crucial for understanding how the molecule might interact with other molecules or surfaces in a real-world environment. The results of an MD simulation can be analyzed to determine the most populated conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Derivative Design (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to a specific property. researchgate.net While often used for predicting biological activity, QSAR can also be applied to predict various physicochemical properties relevant to materials science, such as solubility, melting point, or chromatographic retention time.

For 2-Chloro-6-cyclopropyl-4-fluoroaniline, a QSAR study could be designed for a set of hypothetical derivatives. This would involve creating a library of related molecules with variations in substituents on the aromatic ring. For each derivative, a set of molecular descriptors (e.g., steric, electronic, and topological) would be calculated. A statistical method, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with a chosen property. nih.gov Such a model could then be used to predict the properties of new, unsynthesized derivatives, guiding the design of compounds with desired characteristics.

Table 2: Hypothetical QSAR Data for Derivatives of 2-Chloro-6-cyclopropyl-4-fluoroaniline

| Derivative | LogP (Descriptor) | Molar Refractivity (Descriptor) | Predicted Solubility (logS) |

| 1 | 3.2 | 45.6 | -2.5 |

| 2 | 3.5 | 48.2 | -2.8 |

| 3 | 2.9 | 43.1 | -2.2 |

| 4 | 3.8 | 50.1 | -3.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters, which can aid in the experimental characterization of a molecule. For 2-Chloro-6-cyclopropyl-4-fluoroaniline, theoretical calculations can provide valuable predictions of its vibrational (Infrared and Raman) and NMR spectra.

The vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net The predicted IR and Raman spectra can help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be calculated to assist in the interpretation of experimental NMR spectra.

Table 3: Hypothetical Predicted Vibrational Frequencies for 2-Chloro-6-cyclopropyl-4-fluoroaniline

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | 3480 |

| N-H Stretch (symmetric) | 3390 |

| C-H Stretch (aromatic) | 3050-3100 |

| C-H Stretch (cyclopropyl) | 2950-3020 |

| C=C Stretch (aromatic) | 1580-1620 |

| N-H Bend | 1600 |

| C-F Stretch | 1250 |

| C-Cl Stretch | 750 |

Note: The data in this table is hypothetical and for illustrative purposes. The predicted wavenumbers are unscaled.

Application As a Synthetic Intermediate in Advanced Organic Materials and Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

There is no specific literature demonstrating the use of 2-Chloro-6-cyclopropyl-4-fluoroaniline as a precursor for the synthesis of the heterocyclic compounds listed below.

Indoles, Quinolines, and Pyridine (B92270) Derivatives

The synthesis of indoles, quinolines, and pyridine derivatives often involves aniline (B41778) precursors. For instance, the synthesis of 2-substituted indoles can be achieved through the palladium-catalyzed cyclization of 2-alkynylaniline derivatives. google.com Similarly, quinoline (B57606) skeletons are commonly synthesized via methods like the electrophilic cyclization of N-(2-alkynyl)anilines nih.gov or through reactions involving substituted anilines and other reagents under catalytic conditions. clearsynth.com

One notable synthesis involves a complex pyridopyrimidine core, specifically 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, which is developed as a scaffold for new antibacterial agents. researchgate.netnih.gov However, the published synthesis of this molecule does not start from 2-Chloro-6-cyclopropyl-4-fluoroaniline.

Benzodiazepines and Other Nitrogen-Containing Ring Systems

No research data was found that documents the role of 2-Chloro-6-cyclopropyl-4-fluoroaniline in the synthesis of benzodiazepines or other related nitrogen-containing ring systems. The synthesis of such structures typically relies on appropriately substituted anilines that can undergo cyclization reactions to form the desired heterocyclic core, but specific examples involving the title compound are absent from the literature.

Building Block for Functional Organic Dyes and Pigments (Academic Synthesis Research)

Academic research on the use of 2-Chloro-6-cyclopropyl-4-fluoroaniline as a building block for functional organic dyes and pigments has not been identified. The development of organic pigments can involve coupling reactions with various aniline derivatives; for example, new dispersion pigments have been synthesized from amines like 2-chloro-paraphenylene-diamine and 2,4,5-trichloro-aniline. nbinno.com However, no such applications are documented for 2-Chloro-6-cyclopropyl-4-fluoroaniline.

Role in the Synthesis of Advanced Polymer Monomers

There is no evidence in the scientific literature of 2-Chloro-6-cyclopropyl-4-fluoroaniline being used in the synthesis of advanced polymer monomers. Research in the field of polyaniline derivatives often focuses on modifying aniline monomers to study the effect of various substituents on the resulting polymer's properties, but studies involving the specific 2-chloro-6-cyclopropyl-4-fluoro substitution pattern are not available. nih.gov

Development of Novel Ligands for Catalysis Research

No published studies were found detailing the use of 2-Chloro-6-cyclopropyl-4-fluoroaniline for the development of novel ligands in catalysis research. While substituted anilines are foundational in designing ligands for various catalytic processes, this specific compound has not been featured in such research to date.

Intermediate in the Academic Synthesis of Complex Agrochemical Analogs (non-applied, mechanistic focus)

There is a lack of academic literature focusing on 2-Chloro-6-cyclopropyl-4-fluoroaniline as an intermediate in the mechanistic synthesis of complex agrochemical analogs. While related compounds like 2-chloro-4-fluoroaniline (B1295073) are known intermediates in the synthesis of herbicides, google.com specific, non-applied, and mechanistic studies involving 2-Chloro-6-cyclopropyl-4-fluoroaniline could not be located.

Precursor for Advanced Medicinal Chemistry Scaffolds (synthetic methodology, not clinical application)

While specific research detailing the direct use of 2-Chloro-6-cyclopropyl-4-fluoroaniline in the synthesis of advanced medicinal chemistry scaffolds is not extensively published, its potential can be inferred from established synthetic transformations involving similarly substituted anilines and the known reactivity of its functional groups. The aniline functional group serves as a key handle for a variety of chemical modifications, including but not limited to, acylation, alkylation, arylation, and diazotization reactions, which are fundamental in the construction of heterocyclic systems and other core structures found in medicinally relevant compounds.

The presence of the cyclopropyl (B3062369) group is of particular interest in medicinal chemistry. This small, strained ring system is known to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. For instance, the introduction of a cyclopropyl moiety at the para position of some aniline derivatives has been shown to sustain moderate positive allosteric modulating activity in compounds targeting the α1β2γ2 GABAA receptor. acs.org

Plausible Synthetic Transformations:

The 2-Chloro-6-cyclopropyl-4-fluoroaniline scaffold can be elaborated into more complex structures through several synthetic strategies. One common approach involves the reaction of the aniline with various electrophiles to form amides, sulfonamides, or ureas. These intermediates can then undergo further intramolecular or intermolecular reactions to construct heterocyclic rings.

For example, condensation of 2-Chloro-6-cyclopropyl-4-fluoroaniline with a suitable dicarbonyl compound or its equivalent could lead to the formation of quinoline or quinoxaline (B1680401) derivatives. The synthesis of polysubstituted quinolines from α-vinylaniline derivatives has been demonstrated, suggesting a potential pathway for utilizing the subject compound in similar annulation reactions. acs.org

Furthermore, the aniline nitrogen can be a nucleophile in substitution reactions. Copper-promoted N-cyclopropylation of anilines with cyclopropylboronic acid has been reported as an effective method for introducing N-cyclopropyl groups. nih.gov While 2-Chloro-6-cyclopropyl-4-fluoroaniline already possesses a C-cyclopropyl group, this methodology highlights the synthetic accessibility of related structures.

A plausible synthetic approach to more complex scaffolds could involve the diazotization of the aniline group in 2-Chloro-6-cyclopropyl-4-fluoroaniline, followed by a Sandmeyer or similar reaction to introduce a variety of other functional groups. This would further expand the diversity of accessible derivatives from this starting material.

The following table outlines potential synthetic precursors that could be reacted with 2-Chloro-6-cyclopropyl-4-fluoroaniline to generate advanced medicinal chemistry scaffolds.

| Precursor | Reaction Type | Potential Scaffold |

| α,β-Unsaturated ketones/esters | Michael addition followed by cyclization | Tetrahydroquinolines |

| 1,3-Diketones | Condensation | Quinolines |

| Oxalyl chloride | Acylation followed by cyclization | Isatins |

| Phosgene or equivalent | Carbonylation | Ureas, Benzoxazinones |

| Chloroacetyl chloride | Acylation | α-Haloacetanilides |

The resulting scaffolds from these and other synthetic transformations could serve as core structures for the development of new therapeutic agents. The unique substitution pattern of 2-Chloro-6-cyclopropyl-4-fluoroaniline offers the potential for fine-tuning the steric and electronic properties of the final compounds, which is a critical aspect of modern drug discovery.

Data on 2-Chloro-6-cyclopropyl-4-fluoroaniline:

Below are some of the known properties of 2-Chloro-6-cyclopropyl-4-fluoroaniline, sourced from chemical suppliers. guidechem.com

| Property | Value |

| CAS Number | 1449008-07-4 |

| Molecular Formula | C9H9ClFN |

| Molecular Weight | 185.62 g/mol |

| Boiling Point | 230.0±40.0 °C at 760 mmHg |

| Density | 1.4±0.1 g/cm³ |

| Flash Point | 92.9±27.3 °C |

| Refractive Index | 1.615 |

Future Research Directions and Emerging Methodologies

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the synthesis of complex molecules like 2-Chloro-6-cyclopropyl-4-fluoroaniline. These technologies can process vast datasets of chemical reactions to identify patterns and predict outcomes with high accuracy, thereby accelerating research and development. jetir.org

Machine learning models, particularly deep learning and neural networks, are being developed to forecast reaction yields, identify optimal reaction conditions (e.g., temperature, solvent, catalyst), and even propose novel synthetic pathways. rjptonline.orgnih.govyoutube.com For the synthesis of 2-Chloro-6-cyclopropyl-4-fluoroaniline, AI could screen numerous potential precursors and reaction sequences to identify the most efficient and cost-effective routes before any lab work commences. rjptonline.org Algorithms like Directed Message Passing Neural Networks (D-MPNN) can take molecular graphs as inputs to estimate chemical yields, helping chemists to select high-yielding reactions and score synthetic routes, thus saving significant time and resources. youtube.com

This predictive power minimizes trial-and-error experimentation, which is a cornerstone of traditional chemical synthesis. jetir.orgrjptonline.org By training on extensive reaction databases, these AI tools can capture complex relationships between reactants and reagents to predict reaction outcomes for new or uncommon reactions with greater accuracy than conventional methods. jetir.org The application of "SynthoChemAI," the use of AI in chemical synthesis, aims to optimize processes and discover new compounds, highlighting the transformative potential of deep learning in synthetic chemistry. jetir.org

Table 1: Applications of AI/ML in Chemical Synthesis

| Application Area | Description | Potential Impact on 2-Chloro-6-cyclopropyl-4-fluoroaniline Synthesis |

|---|---|---|

| Reaction Prediction | AI models predict the major products of a chemical reaction given the reactants, reagents, and conditions. jetir.org | Faster identification of viable synthetic routes and avoidance of undesirable byproducts. |

| Yield Optimization | ML algorithms analyze reaction data to predict the conditions that will maximize the product yield. rjptonline.orgyoutube.com | Increased production efficiency and reduced waste. |

| Retrosynthesis Planning | AI tools propose synthetic pathways by working backward from the target molecule. nih.gov | Discovery of novel and more efficient synthetic strategies. |

| Process Optimization | Models can be used to optimize the entire production process for efficiency and cost-effectiveness. rjptonline.org | Reduced manufacturing costs and faster scale-up. |

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous-flow synthesis, represents a significant paradigm shift from traditional batch processing. rsc.orgresearchgate.net This technology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.net It offers numerous advantages, including enhanced heat and mass transfer, improved safety when handling hazardous reagents, precise control over reaction parameters, and seamless scalability. rsc.orgalmacgroup.com

For the production of 2-Chloro-6-cyclopropyl-4-fluoroaniline, flow chemistry could enable a safer, more efficient, and automated multi-step synthesis. nih.govresearchgate.net The high surface-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that are often inaccessible in batch reactors. almacgroup.com This precise control can lead to higher yields, improved purity, and reduced reaction times.

Exploration of Photocatalytic and Electrocatalytic Approaches

Photocatalysis and electrocatalysis are emerging as powerful and sustainable tools in organic synthesis. These methods utilize light or electrical energy, respectively, to drive chemical reactions, often under mild conditions at room temperature and atmospheric pressure. nih.govnih.gov

Photocatalytic methods for aniline (B41778) synthesis often involve the selective hydrogenation of nitroaromatics. nih.govnih.gov This approach is considered a green alternative to traditional methods that require high temperatures and pressures. nih.gov Various photocatalysts, including semiconductors like TiO2 and CdS, have been explored for this transformation. nih.gov For a molecule like 2-Chloro-6-cyclopropyl-4-fluoroaniline, a photocatalytic route could potentially start from a corresponding nitrobenzene derivative, offering a more energy-efficient pathway. Recent research has also demonstrated the photochemical synthesis of anilines via the nickel-catalyzed coupling of aryl halides with ammonium salts, which could be another viable strategy. acs.org

Electrocatalysis offers another avenue for green synthesis, using electricity to mediate redox reactions. This can reduce the reliance on chemical oxidants and reductants, thereby minimizing waste. The development of efficient electrocatalytic systems for C-N bond formation could provide a novel and sustainable route to substituted anilines.

Table 2: Comparison of Emerging Catalytic Methodologies

| Methodology | Energy Source | Key Advantages | Potential Application for Synthesis |

|---|---|---|---|

| Photocatalysis | Light (Visible or UV) | Mild reaction conditions, high selectivity, sustainable energy source. nih.gov | Synthesis from nitroaromatic precursors or via C-N cross-coupling of aryl halides. acs.orgresearchgate.net |

| Electrocatalysis | Electricity | Avoids chemical redox agents, high atom economy, precise control. | Direct amination or reduction of functional groups under green conditions. |

Sustainable Synthesis and Resource Efficiency in Derivative Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods. For 2-Chloro-6-cyclopropyl-4-fluoroaniline and its derivatives, future research will emphasize sustainability and resource efficiency. This involves minimizing waste, reducing energy consumption, and utilizing renewable or less hazardous starting materials. organic-chemistry.orgnih.gov

One promising area is the use of biocatalysis, which employs enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.govacs.org The use of enzymes like nitroreductases for the synthesis of functionalized anilines is a prime example of a sustainable alternative to traditional precious-metal-catalyzed hydrogenations. acs.org Such biocatalytic methods offer high chemoselectivity and reduce the reliance on heavy metals and harsh reagents. nih.gov

Another key aspect is atom economy—designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Methodologies like one-pot, multi-component reactions are being explored to synthesize complex molecules like aniline-based indolylmethanes in a single step, which significantly improves efficiency and reduces waste. nih.gov The development of metal-free catalytic systems, for instance using iodine to promote C-N and C-C bond formation, also contributes to more sustainable synthetic processes. organic-chemistry.org These approaches, focused on creating valuable quinoline (B57606) derivatives from anilines and renewable amino acids, highlight a shift towards more environmentally benign chemistry. organic-chemistry.org

Conclusion

Summary of Key Research Findings and Methodological Advancements

The study of 2-Chloro-6-cyclopropyl-4-fluoroaniline is currently limited by a lack of direct experimental research and published data. While its chemical identity can be clearly defined, its physical properties and spectroscopic characterization have not been documented in accessible scientific literature. Methodological advancements in the synthesis of related polysubstituted anilines, often involving multi-step halogenation, protection/deprotection, and catalytic reactions, provide a theoretical framework for its potential preparation. google.com The primary research finding is the compound's status as a sparsely documented chemical entity, highlighting a gap in the current chemical literature.

Outlook on the Enduring Academic Significance of 2-Chloro-6-cyclopropyl-4-fluoroaniline in Chemical Sciences

The academic significance of 2-Chloro-6-cyclopropyl-4-fluoroaniline lies in its potential as a specialized building block for creating high-value, complex molecules. The unique combination of a cyclopropyl (B3062369) ring with ortho- and para-halogen substituents on an aniline (B41778) core presents a versatile scaffold for medicinal and materials chemistry. As synthetic methodologies become more advanced, enabling the efficient and cost-effective production of such polysubstituted intermediates, it is anticipated that compounds like 2-Chloro-6-cyclopropyl-4-fluoroaniline will become more prevalent in synthetic campaigns. Its true utility and significance will become clearer as it is incorporated into the synthesis of novel compounds and its properties are experimentally validated and reported.

Q & A

Q. What are the established synthetic routes for preparing 2-Chloro-6-cyclopropyl-4-fluoroaniline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis of halogenated aniline derivatives typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds like 2-chloro-6-fluoroaniline are synthesized via Buchwald–Hartwig amination or Ullmann coupling under palladium catalysis, using aryl halides and amines as precursors . Key factors include:

- Catalysts : Pd(OAc)₂ or Pd(dba)₂ with ligands like Xantphos.

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Temperature : Reactions often proceed at 80–120°C to balance kinetics and side reactions.

For cyclopropyl-substituted analogs, cyclopropane ring stability requires mild conditions (e.g., avoiding strong acids) to prevent ring-opening .

Q. Which analytical techniques are most effective for characterizing the purity and structure of 2-Chloro-6-cyclopropyl-4-fluoroaniline, and how should they be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C-4) and coupling patterns (e.g., J₃,₅ for cyclopropyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 214.03 for C₉H₈ClF₂N) and fragmentation patterns.

- Infrared (IR) : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) validate functional groups .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; impurities are quantified via area normalization .

Q. What are the recommended storage conditions and handling protocols to prevent degradation of this compound during experimental use?

- Methodological Answer :

- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to minimize photodegradation and oxidation.

- Handling : Use gloveboxes or fume hoods to avoid moisture absorption; hygroscopic analogs like 4-chloro-2-fluoro-6-iodoaniline degrade rapidly in humid environments .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) to assess decomposition pathways (e.g., hydrolysis of cyclopropyl groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic structure and reactivity of 2-Chloro-6-cyclopropyl-4-fluoroaniline in catalytic reactions?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for halogenated systems by capturing electron correlation effects .

- Basis Sets : Use 6-311++G(d,p) for geometry optimization and frequency calculations.

- Reactivity Insights : Frontier molecular orbitals (HOMO/LUMO) predict nucleophilic/electrophilic sites; for example, the fluorine atom’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at C-4 .

Q. What strategies can resolve discrepancies between computational predictions and experimental observations in the compound’s reaction pathways?

- Methodological Answer :

- Benchmarking : Compare multiple DFT functionals (e.g., M06-2X vs. ωB97X-D) to identify systematic errors in activation energy calculations .

- Solvent Modeling : Include implicit solvent models (e.g., SMD) to account for solvation effects, which significantly alter transition-state geometries in polar media .

- Experimental Validation : Use kinetic isotope effects (KIE) or in situ IR spectroscopy to detect intermediates not predicted computationally .

Q. What methodologies are employed to investigate the compound’s potential as a pharmacophore in drug discovery, including in vitro binding assays?